molecular formula C17H17BrN2O B3728676 1-(3-bromobenzoyl)-4-phenylpiperazine

1-(3-bromobenzoyl)-4-phenylpiperazine

Cat. No.: B3728676
M. Wt: 345.2 g/mol
InChI Key: AXUIUNPFGLTYDT-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzoyl group attached to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-phenylpiperazine typically involves the reaction of 3-bromobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key proteins involved in cell proliferation and survival. For example, it may inhibit the activity of enzymes or receptors that are overexpressed in cancer cells, leading to reduced cell viability and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromobenzoyl)-4-phenylpiperazine is unique due to the presence of both a bromobenzoyl group and a phenylpiperazine moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(3-bromophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUIUNPFGLTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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